![molecular formula C22H34N2O3S B12514868 2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid CAS No. 805323-87-9](/img/structure/B12514868.png)
2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid is an organic compound with the molecular formula C22H34N2O3S It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tetradecanoylcarbamothioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with tetradecanoyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetradecanoylcarbamothioyl group is replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to cell lysis and death. Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzoic acid: A simpler derivative of benzoic acid with an amino group at the ortho position.
4-Aminobenzoic acid:
2-[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid: A structurally similar compound with a sulfanyl group instead of a benzoic acid moiety.
Uniqueness
2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid is unique due to its specific tetradecanoylcarbamothioyl group, which imparts distinct chemical and biological properties This group enhances the compound’s lipophilicity, making it more effective in interacting with lipid membranes and hydrophobic environments
Propriétés
Numéro CAS |
805323-87-9 |
|---|---|
Formule moléculaire |
C22H34N2O3S |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
2-(tetradecanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C22H34N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(25)24-22(28)23-19-16-14-13-15-18(19)21(26)27/h13-16H,2-12,17H2,1H3,(H,26,27)(H2,23,24,25,28) |
Clé InChI |
HNGVGIYOLLACCE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC(=S)NC1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


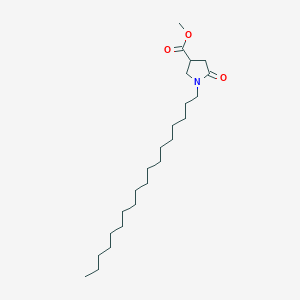
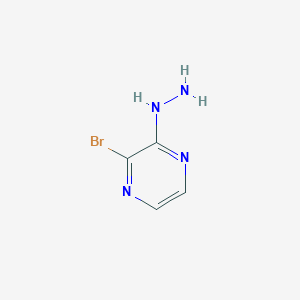
![2-({6-[(6-{[6-(Decyloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12514788.png)
![[(4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine](/img/structure/B12514790.png)
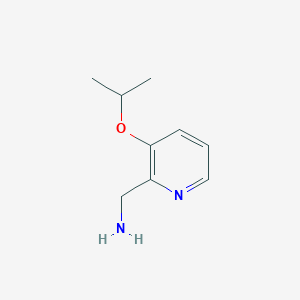
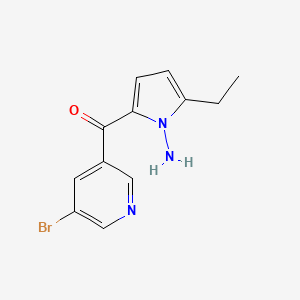
![2-[(Tert-butoxycarbonyl)amino]-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12514802.png)
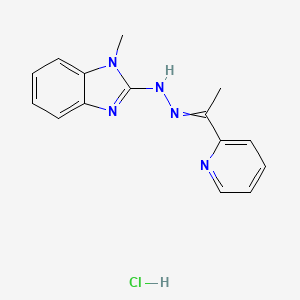
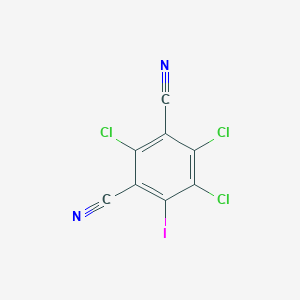
![6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514825.png)
![cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B12514831.png)
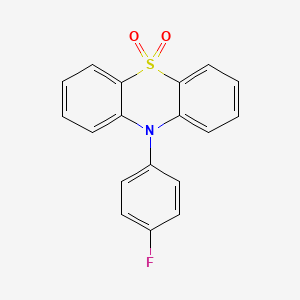

![N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B12514844.png)
